

(E,E)-GLL398: A Technical Guide to its Role in ER α Degradation Pathways

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Compound of Interest

Compound Name: (E,E)-GLL398

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that represents a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GLL398-induced degradation of estrogen receptor alpha (ER α). We will explore the core signaling pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of GLL398. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel endocrine therapies.

Introduction to (E,E)-GLL398

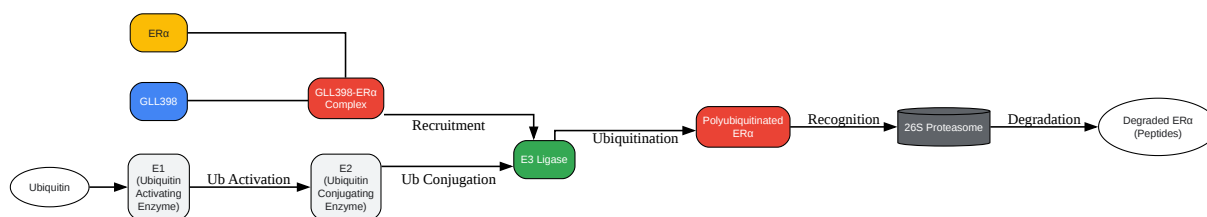
(E,E)-GLL398 is a novel, non-steroidal SERD designed to both antagonize and degrade ER α . Unlike selective estrogen receptor modulators (SERMs) that primarily compete with estrogen for binding to ER α , SERDs like GLL398 induce a conformational change in the receptor that marks it for destruction by the cellular protein degradation machinery. This dual mechanism of action offers a potential advantage in overcoming resistance to traditional endocrine therapies. [1][2] GLL398 has demonstrated superior oral bioavailability compared to the first-generation SERD fulvestrant, a significant advancement for clinical applications.[3][4]

Mechanism of Action: ER α Degradation

The primary mechanism of action of **(E,E)-GLL398** is the induction of ER α degradation via the ubiquitin-proteasome pathway (UPP). This process is central to the regulation of many cellular proteins and involves a series of enzymatic steps that ultimately target a protein for destruction by the 26S proteasome.

The Ubiquitin-Proteasome Pathway

The UPP involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific substrate, in this case, the GLL398-bound ER α , and catalyzing the transfer of ubiquitin molecules to it. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein. While the specific E3 ligases involved in GLL398-mediated ER α degradation have not been definitively identified, the general pathway for SERD-induced degradation is well-established.



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GLL398-induced ER α degradation pathway.

Quantitative Data

The potency of **(E,E)-GLL398** has been evaluated through various in vitro assays. The following tables summarize key quantitative data.

Parameter	Value	Assay	Cell Line/System	Reference
ER α Binding Affinity (IC50)	1.14 nM	Fluorescence Resonance Energy Transfer (FRET)	Wild-Type ER α	[5]
ER α Y537S Mutant Binding Affinity (IC50)	29.5 nM	TR-FRET Competitive Binding Assay	ER α Y537S Mutant	[5]
ER α Degradation (IC50)	0.21 μ M	Western Blot	MCF-7	[5]

Compound	ER α Y537S Binding Affinity (IC50)	Reference
(E,E)-GLL398	29.5 nM	[5]
Fulvestrant	19.3 nM	[5]
AZD9496	Not Reported	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **(E,E)-GLL398** on ER α degradation.

Western Blot Analysis of ER α Degradation

This protocol is adapted for the analysis of GLL398-induced ER α degradation in MCF-7 cells.

Materials:

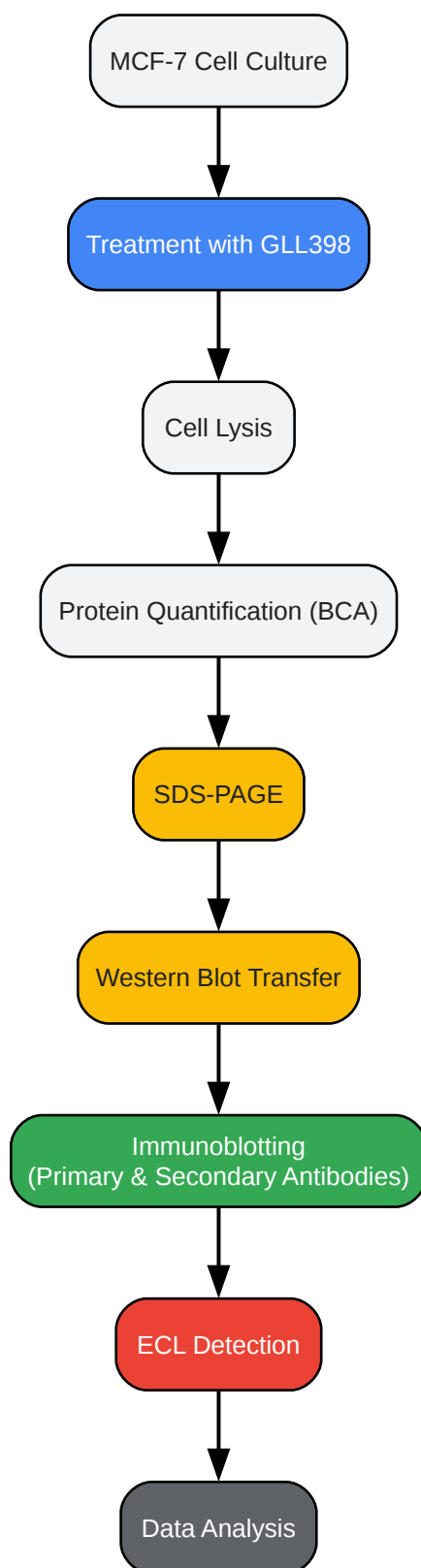
- MCF-7 cells
- (E,E)-GLL398**

- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody: anti-ER α
- Primary antibody: anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of GLL398 (e.g., 0.1 nM to 1 μ M) or vehicle control (DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.

- Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ER α antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the ER α signal to the loading control (β -actin or GAPDH).



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Western blot workflow for ERα degradation.

Co-Immunoprecipitation (Co-IP) for ER α Ubiquitination

This protocol is a general guideline to assess the ubiquitination of ER α upon treatment with GLL398.

Materials:

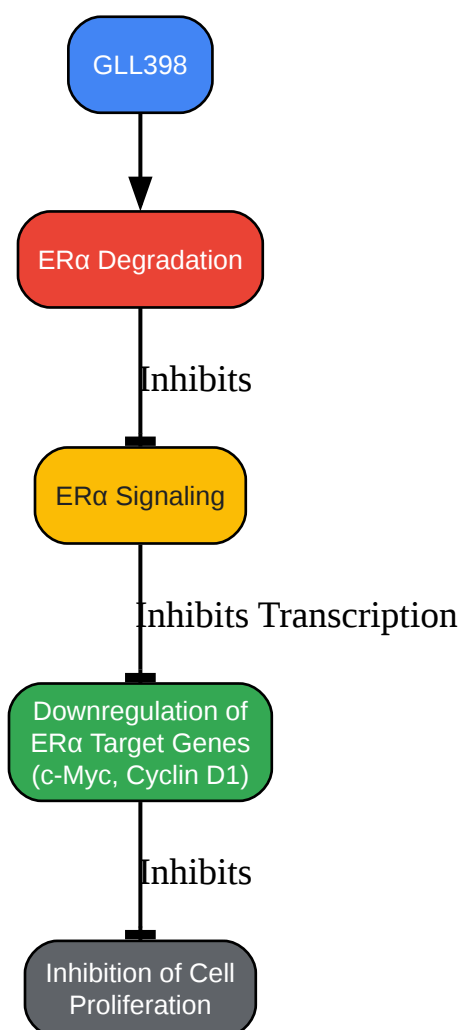
- MCF-7 cells
- **(E,E)-GLL398**
- Proteasome inhibitor (e.g., MG132)
- Co-IP lysis buffer
- Anti-ER α antibody for immunoprecipitation
- Protein A/G magnetic beads
- Anti-ubiquitin antibody for western blotting
- Elution buffer

Procedure:

- Cell Treatment: Treat MCF-7 cells with GLL398 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for an appropriate time.
- Cell Lysis: Lyse the cells in Co-IP lysis buffer.
- Immunoprecipitation: Incubate the cell lysates with an anti-ER α antibody overnight at 4°C. Add protein A/G beads to pull down the ER α protein complexes.
- Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
- Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ER α .

Downstream Effects of ER α Degradation

The degradation of ER α by **(E,E)-GLL398** leads to the downregulation of estrogen-responsive genes that are critical for the proliferation of ER+ breast cancer cells. Key downstream targets include c-Myc and Cyclin D1, both of which are proto-oncogenes that drive cell cycle progression.[6][7][8] By eliminating ER α , GLL398 effectively shuts down this pro-proliferative signaling pathway.



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